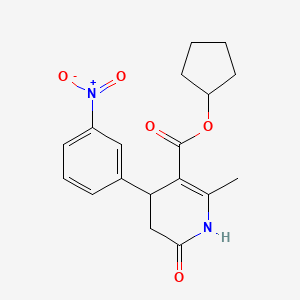![molecular formula C17H19N5O2 B4694633 6-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4694633.png)
6-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Übersicht
Beschreibung
6-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 6-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cancer, inflammation, and microbial growth. Further studies are needed to elucidate its exact mechanism of action.
Biochemical and Physiological Effects:
6-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, reduce inflammation, and inhibit microbial growth. It has also been shown to have low toxicity in normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in lab experiments include its potential as a lead compound for drug discovery and its diverse range of applications in different fields. However, its limitations include its low solubility in water, which may affect its bioavailability, and the need for further studies to determine its exact mechanism of action.
Zukünftige Richtungen
For the research on 6-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for different diseases, and the elucidation of its exact mechanism of action. Further studies are also needed to determine its pharmacokinetic and pharmacodynamic properties and to optimize its formulation for clinical use.
In conclusion, 6-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a promising compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
6-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, where it showed cytotoxic activity against different cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, where it showed inhibition of various inflammatory mediators. Furthermore, it has been studied for its potential as an antimicrobial agent, where it showed activity against different bacterial and fungal strains.
Eigenschaften
IUPAC Name |
6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-20-6-8-21(9-7-20)17-18-11-14-15(19-17)4-5-22(16(14)23)12-13-3-2-10-24-13/h2-5,10-11H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYHBUHQFZMDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide](/img/structure/B4694574.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4694583.png)
![2-[4-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4694593.png)

![2-(1,3-benzodioxol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4694604.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B4694612.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4694618.png)
![3-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B4694623.png)
![ethyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4694634.png)
![6-(4-bromobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4694635.png)
![2-(butylthio)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4694636.png)